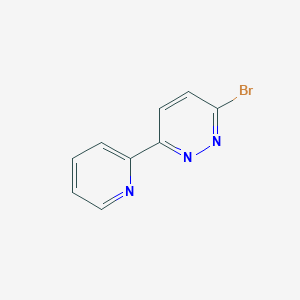

3-Bromo-6-(pyridin-2-yl)pyridazine

Description

Properties

IUPAC Name |

3-bromo-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJNQFBBRLQCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(pyridin-2-yl)pyridazine typically involves the bromination of 6-(pyridin-2-yl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: While specific industrial production methods for 3-Bromo-6-(pyridin-2-yl)pyridazine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to the corresponding 3-hydroxy or 3-amino derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).

Reduction Reactions: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).

Major Products:

- Substituted pyridazines (e.g., 3-amino-6-(pyridin-2-yl)pyridazine)

- Coupled products (e.g., biaryl derivatives)

- Reduced derivatives (e.g., 3-hydroxy-6-(pyridin-2-yl)pyridazine) .

Scientific Research Applications

Research indicates that compounds with similar structures to 3-Bromo-6-(pyridin-2-yl)pyridazine exhibit significant biological activities, including:

- Inhibition of Enzymes : The compound may interact with receptor tyrosine kinases and other enzymes involved in cellular signaling pathways, potentially influencing cancer cell proliferation and survival.

- Antiviral and Anticancer Properties : Studies have shown that related pyridazine derivatives possess antiviral and anticancer activities, suggesting that 3-Bromo-6-(pyridin-2-yl)pyridazine could be explored for similar therapeutic effects .

Applications in Drug Discovery

3-Bromo-6-(pyridin-2-yl)pyridazine serves as a valuable scaffold in drug discovery due to its unique structural features. Its applications include:

- Lead Compound Development : The compound can act as a lead structure for designing new pharmaceuticals targeting specific biological pathways, particularly in oncology.

- Biological Probes : It can be utilized as a probe in biological studies to elucidate cellular processes and interactions with biomolecules, aiding in the understanding of disease mechanisms .

Case Studies

- Anticancer Activity Assessment : A study evaluated the efficacy of various pyridazine derivatives, including 3-Bromo-6-(pyridin-2-yl)pyridazine, against cancer cell lines. The results indicated that this compound exhibited promising cytotoxic effects, warranting further investigation into its mechanisms of action.

- Enzyme Interaction Studies : Molecular docking studies have been conducted to assess the binding affinity of 3-Bromo-6-(pyridin-2-yl)pyridazine to specific enzyme targets. These studies revealed significant interactions that could lead to enzyme inhibition, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(pyridin-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-yl group play crucial roles in binding to the target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their properties, and applications:

Structural and Reactivity Differences

- Electronic Effects :

- 3-Bromo-6-(pyridin-2-yl)pyridazine : The pyridinyl group enhances electron density, facilitating coordination chemistry (e.g., Eu³⁺ complexes) .

- 3-Bromo-6-(trifluoromethyl)pyridazine : The electron-withdrawing CF₃ group reduces reactivity in cross-coupling but improves stability in harsh conditions .

- Synthetic Challenges :

Biological Activity

3-Bromo-6-(pyridin-2-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SARs).

Chemical Structure and Properties

3-Bromo-6-(pyridin-2-yl)pyridazine features a pyridazine ring substituted with a bromine atom and a pyridine moiety, which contributes to its pharmacological properties. The presence of these heterocycles often enhances the compound's interaction with biological targets.

Inhibitory Activities

Recent studies have demonstrated that pyridazine derivatives, including 3-Bromo-6-(pyridin-2-yl)pyridazine, exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : These enzymes are critical in the pathophysiology of Alzheimer's disease. In vitro studies have shown that certain pyridazine derivatives can act as dual inhibitors of AChE and BuChE. For instance, compounds derived from the pyridazine scaffold were found to have IC50 values significantly lower than established drugs like donepezil, indicating promising potential for Alzheimer's treatment .

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 3-Bromo-6-(pyridin-2-yl)pyridazine | TBD | More effective than donepezil (IC50 = 0.41 µM) |

| Compound 5 | 0.72 | 0.72 times more effective than donepezil |

| Compound 9 | 0.93 | Slightly less effective than compound 5 |

The binding interactions of 3-Bromo-6-(pyridin-2-yl)pyridazine with AChE have been elucidated through molecular docking studies. The compound forms hydrogen bonds and pi-stacking interactions with critical amino acid residues in the active site of AChE, enhancing its inhibitory potency .

Case Studies

- Alzheimer's Disease : A study evaluated the efficacy of various pyridazine derivatives for their ability to inhibit cholinesterases. The most potent compounds demonstrated significant binding affinity and selectivity for AChE over BuChE, which is crucial for minimizing side effects .

- Antimicrobial Activity : Research has indicated that certain pyridazine derivatives possess antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antibiotics .

Structure-Activity Relationships (SAR)

The SAR analysis has shown that modifications on the pyridine and pyridazine rings can significantly influence biological activity:

Q & A

Q. Q1: What are the recommended methods for synthesizing 3-Bromo-6-(pyridin-2-yl)pyridazine, and how can reaction yields be optimized?

A:

- Synthetic Routes : A common approach involves Suzuki-Miyaura cross-coupling reactions, where brominated pyridazine intermediates react with boronic acids. For example, 3-bromo-6-(thiophen-2-yl)pyridazine was synthesized via Suzuki coupling with thiopheneboronic acid, yielding 16–25% .

- Optimization Strategies :

- Use palladium catalysts (e.g., Pd(PPh₃)₄) and optimize ligand-to-metal ratios.

- Control temperature (e.g., 80–100°C) and reaction time (12–24 hours) to balance yield and side reactions.

- Purify intermediates via column chromatography to minimize impurities.

Q. Q2: How should researchers characterize this compound to confirm its structural integrity?

A:

Q. Q3: What solvents and conditions are suitable for dissolving 3-Bromo-6-(pyridin-2-yl)pyridazine in experimental settings?

A:

- Solubility : The compound dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Avoid protic solvents like water or ethanol .

- Handling : Conduct experiments under inert atmospheres (N₂/Ar) to prevent decomposition. Store at –20°C in amber vials to limit photodegradation .

Advanced Research Questions

Q. Q4: How does 3-Bromo-6-(pyridin-2-yl)pyridazine function in coordination chemistry, and what metal complexes can it form?

A:

Q. Q5: What challenges arise in crystallographic analysis of derivatives of this compound, and how can they be mitigated?

A:

Q. Q6: How can researchers reconcile discrepancies in reported synthetic yields or spectroscopic data for this compound?

A:

- Data Contradiction Analysis :

- Yield Variability : Differences in catalyst purity or solvent dryness can alter yields. Replicate reactions under strictly anhydrous conditions and compare with literature protocols .

- Spectroscopic Mismatches : Ensure NMR spectra are referenced to internal standards (e.g., TMS) and recorded in deuterated solvents. Cross-validate with independent techniques like IR or XRD .

Q. Q7: What strategies are effective for functionalizing the bromine site in 3-Bromo-6-(pyridin-2-yl)pyridazine?

A:

- Cross-Coupling Reactions :

- Nucleophilic Substitution : React with NaN₃ or KCN to generate azide or cyano derivatives for click chemistry .

Safety and Handling

Q. Q8: What safety protocols are critical when handling this compound in a laboratory setting?

A:

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.